molecular formula C29H31N7O3 B610774 Selpercatinib CAS No. 2152628-33-4

Selpercatinib

Cat. No.: B610774
CAS No.: 2152628-33-4
M. Wt: 525.6 g/mol
InChI Key: XIIOFHFUYBLOLW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Selpercatinib exhibits enhanced specificity for RET tyrosine kinase receptors (RTKs) over other RTK classes . It interacts with RET tyrosine kinase receptors, inhibiting their activity and thereby blocking downstream signals for proliferation and survival . This compound is a substrate of CYP 3A4 .

Cellular Effects

This compound influences cell function by inhibiting RET tyrosine kinase activity and signaling . This inhibition affects various types of cells, including those of the nervous systems, genitourinary system, neuroendocrine tissues, and hematopoietic stem cells . It also impacts tumor cells expressing oncogenic RET fusions, RET activating point mutations, or overexpressing wildtype RET .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding at the active site of the RET kinase . It inhibits the activity of constitutively dimerized RET fusion proteins and activated point mutants . This inhibition blocks downstream signals for proliferation and survival .

Temporal Effects in Laboratory Settings

In a phase 3 trial, this compound showed durable efficacy with mainly low-grade toxic effects in patients with medullary thyroid cancer . The effects of this compound were observed over time, with the majority of responders demonstrating responses of at least 6 months .

Metabolic Pathways

This compound is predominantly metabolized in the liver by CYP3A4 . It is primarily recovered in feces (69%, 14% unchanged) and urine (24%, 12% unchanged) .

Subcellular Localization

The exact subcellular localization of this compound is not explicitly stated in the available literature. As a kinase inhibitor, this compound is known to bind at the active site of the RET kinase, which is a receptor tyrosine kinase located on the cell surface . This suggests that this compound interacts with its target on the cell membrane, although it may also be internalized into the cell to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Selpercatinib involves a series of synthetic steps. One of the methods includes the halogenation reaction under milder conditions, which simplifies the reaction operation . The detailed synthetic route and reaction conditions are proprietary and often patented, making them less accessible to the public.

Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure the purity and efficacy of the compound. The process involves multiple stages of synthesis, purification, and quality control to meet the regulatory standards set by health authorities .

Chemical Reactions Analysis

Types of Reactions: Selpercatinib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic processing and therapeutic action .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The conditions are optimized to ensure maximum yield and purity of the compound .

Major Products Formed: The major products formed from these reactions are primarily metabolites that are excreted from the body. These metabolites are studied to understand the pharmacokinetics and pharmacodynamics of this compound .

Scientific Research Applications

Properties

IUPAC Name

6-(2-hydroxy-2-methylpropoxy)-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O3/c1-29(2,37)18-39-24-9-25(28-21(10-30)13-33-36(28)17-24)20-5-6-26(31-12-20)34-15-22-8-23(16-34)35(22)14-19-4-7-27(38-3)32-11-19/h4-7,9,11-13,17,22-23,37H,8,14-16,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIOFHFUYBLOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026442
Record name Selpercatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Selpercatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Mechanism of Action

Rearranged during transfection (RET) is a transmembrane receptor tyrosine kinase containing extracellular, transmembrane, and intracellular domains whose activity is required for normal kidney and nervous system development. Constitutive RET activation is primarily achieved through chromosomal rearrangements producing 5' fusions of dimerizable domains to the 3' _RET_ tyrosine kinase domain, such as _KIF5B-RET_ and _CCDC6-RET_, resulting in constitutive dimerization and subsequent autophosphorylation. Constitutive activation leads to increased downstream signalling and is associated with tumour invasion, migration, and proliferation. Selpercatinib is a direct RET kinase inhibitor, exhibiting IC50 values between 0.92 and 67.8 nM depending on the exact _RET_ genotype. Information based on natural as well as induced resistance mutations and molecular modelling suggests that selpercatinib directly inhibits RET autophosphorylation by competing with ATP for binding. Various single amino acid mutations at position 810 inhibit selpercatinib binding without significantly altering ATP binding, potentially leading to treatment failures. Selpercatinib is also reported to inhibit other tyrosine kinase receptors, including VEGFR1, VEGFR3, FGFR1, FGFR2, and FGFR3, at clinically relevant concentrations. The significance of these effects is not well studied.
Record name Selpercatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

2152628-33-4
Record name Selpercatinib [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selpercatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Selpercatinib
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URL https://comptox.epa.gov/dashboard/DTXSID901026442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile
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Record name SELPERCATINIB
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